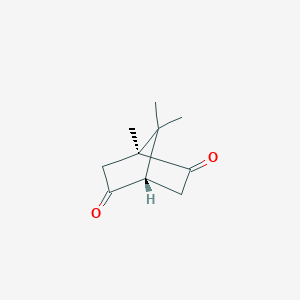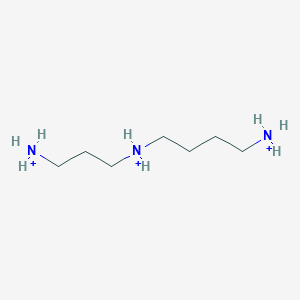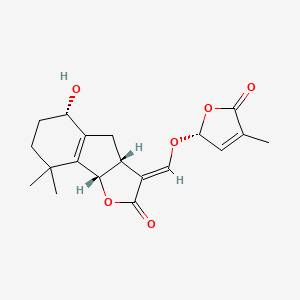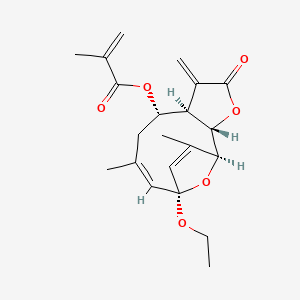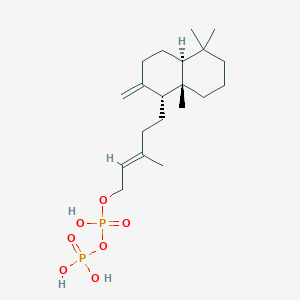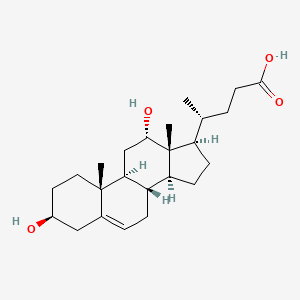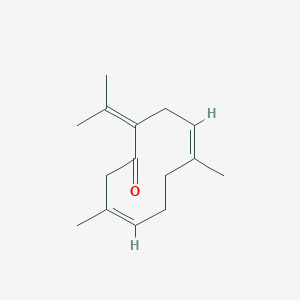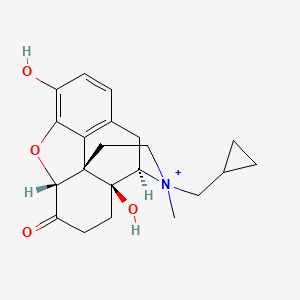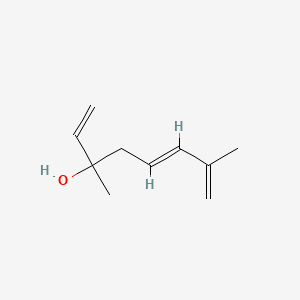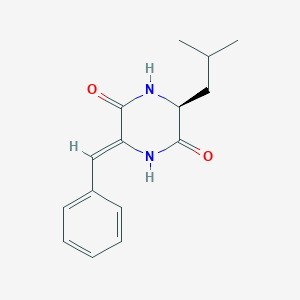
cyclo(dehydrophenylalanyl-L-leucyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(dehydrophenylalanyl-L-leucyl) is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which two hydrogen at position 3 and one hydrogen at position 6 are replaced by benzylidene and isobutyl groups respectively.
Applications De Recherche Scientifique
Antivirulence Efficacy Against Foodborne Pathogens Cyclo(l-leucyl-l-prolyl), a cyclic dipeptide, has shown significant antivirulence efficacy against Listeria monocytogenes, a prevalent foodborne pathogen. The study demonstrated that cyclo(l-leucyl-l-prolyl) at sub-minimum inhibitory concentrations could significantly reduce biofilm formation and virulence traits such as swimming and swarming motility, without being bactericidal. This suggests its potential as a non-antibiotic approach to control infections associated with this pathogen (Gowrishankar et al., 2016).
Role in Organogel Formation Research on cyclo(leucyl-leucyl) has uncovered its key role in forming organogels, particularly in aliphatic hydrocarbons at room temperature. The study highlighted cyclo(leucyl-leucyl)'s ability to self-assemble into various structures depending on the medium, which could be leveraged for applications like water purification (Safiullina et al., 2019).
Inhibition of Biofilm and Virulence in MRSA Another study showed that cyclo(l-leucyl-l-prolyl) could inhibit biofilm formation and virulence production in methicillin-resistant Staphylococcus aureus (MRSA). This cyclic dipeptide reduced surface hydrophobicity and slime synthesis in MRSA, suggesting a potential therapeutic role in controlling MRSA-associated infections (Gowrishankar et al., 2015).
Antimicrobial and Antitumor Properties Cyclic dipeptides, including compounds similar to cyclo(dehydrophenylalanyl-L-leucyl), have been recognized for their broad spectrum antimicrobial effects against various pathogens, including vancomycin-resistant enterococci and pathogenic yeasts. Additionally, these compounds have shown anti-mutagenic properties, indicating their potential in antimicrobial and cancer research (Rhee, 2004).
Propriétés
Nom du produit |
cyclo(dehydrophenylalanyl-L-leucyl) |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
(3Z,6S)-3-benzylidene-6-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3,(H,16,19)(H,17,18)/b13-9-/t12-/m0/s1 |
Clé InChI |
JYJCBJDZVMKEFV-VWLVURMCSA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)N1 |
SMILES canonique |
CC(C)CC1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



